molecular formula C12H11ClFNO B3039982 (3-Fluoro-4-phenoxyphenyl)amine hydrochloride CAS No. 1431963-13-1

(3-Fluoro-4-phenoxyphenyl)amine hydrochloride

Cat. No. B3039982
CAS RN: 1431963-13-1
M. Wt: 239.67
InChI Key: FCRROFFPKIUKQI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Fluoro-4-phenoxyphenyl)amine hydrochloride” consists of a phenyl ring attached to a fluoro group and a phenoxy group. The presence of the fluoro group can significantly influence the chemical properties of the compound .


Chemical Reactions Analysis

Amines, such as “(3-Fluoro-4-phenoxyphenyl)amine hydrochloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

“(3-Fluoro-4-phenoxyphenyl)amine hydrochloride” is a solid compound. The presence of the fluoro group can significantly influence the chemical properties of the compound, including its reactivity and stability .

Future Directions

Fluorinated compounds, including those with heterocyclic structures, are of increasing interest in medicinal chemistry . The unique properties of fluorine, including its small size and high electronegativity, can significantly influence the biological activity of these compounds . Therefore, “(3-Fluoro-4-phenoxyphenyl)amine hydrochloride” and similar compounds may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

3-fluoro-4-phenoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRROFFPKIUKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-phenoxyphenyl)amine hydrochloride

CAS RN

1431963-13-1
Record name 3-fluoro-4-phenoxyaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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